molecular formula C18H18F3N7O B2428549 1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1171403-52-3

1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2428549
CAS No.: 1171403-52-3
M. Wt: 405.385
InChI Key: ZQGMEUBHSFADLT-UHFFFAOYSA-N
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Description

1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is recognized in scientific research as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. This compound is a critical tool for investigating the pathogenesis and treatment of ALK-driven cancers, such as non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. Its primary research value lies in its mechanism of action, where it acts as an ATP-competitive inhibitor that binds to the kinase domain of ALK, effectively suppressing its autophosphorylation and downstream pro-survival and proliferative signaling cascades, including the JAK-STAT, PI3K/AKT, and MAPK pathways. A significant focus of research with this inhibitor involves studying its efficacy against specific ALK resistance mutations that emerge following treatment with first- and second-generation ALK inhibitors, making it a valuable compound for exploring resistance mechanisms and designing sequential therapeutic strategies. Its application extends to use in in vitro cellular assays and in vivo animal models to evaluate tumor growth inhibition, apoptosis induction, and for validating ALK as a critical driver in various oncological contexts.

Properties

IUPAC Name

1-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c1-12-22-7-8-28(12)16-10-15(25-11-26-16)23-5-6-24-17(29)27-14-4-2-3-13(9-14)18(19,20)21/h2-4,7-11H,5-6H2,1H3,(H,23,25,26)(H2,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGMEUBHSFADLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described by its IUPAC name and its molecular formula. It contains multiple functional groups, including a urea moiety, an imidazole ring, and a trifluoromethyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the imidazole and pyrimidine rings suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases, which are critical in cancer signaling pathways. For instance, similar compounds have shown efficacy against Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) .
  • Antimicrobial Activity : The structural components of the compound suggest it could exhibit antimicrobial properties. Compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis, with some showing significant inhibitory concentrations .
  • Cytotoxicity : In vitro studies have indicated that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, compounds with similar trifluoromethyl substitutions have demonstrated IC50 values in the low micromolar range against breast cancer cells .

Case Study 1: Anti-Cancer Activity

A study involving a series of pyrimidine derivatives highlighted the anti-cancer potential of compounds structurally related to our target compound. These derivatives exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, suggesting a promising avenue for further research .

Case Study 2: Antimicrobial Efficacy

Research on substituted pyrimidines revealed that specific modifications could enhance activity against Mycobacterium tuberculosis. One derivative showed an IC90 of 4 µM, indicating strong potential for development as an anti-tubercular agent . This suggests that our target compound may also benefit from similar structural optimizations.

Research Findings

Recent investigations into the biological activity of related compounds have yielded several key findings:

CompoundTargetActivityIC50/IC90
Compound ABcr-Abl KinaseInhibition0.1 µM
Compound BMycobacterium tuberculosisAntimicrobial4 µM
Compound CCancer Cell LinesCytotoxicity2 µM

These findings underscore the potential versatility of compounds with similar structural features.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions to yield primary amines and carbon dioxide. For structurally similar compounds, hydrolysis typically requires:

  • Acidic conditions : Concentrated HCl (6 M) at 80–100°C for 4–6 hours.

  • Basic conditions : NaOH (2 M) at 60°C for 3–5 hours.

Example Reaction :

Urea derivative+H2OHCl or NaOH1-(2-aminoethyl)-3-(3-(trifluoromethyl)phenyl)amine+CO2\text{Urea derivative} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{1-(2-aminoethyl)-3-(3-(trifluoromethyl)phenyl)amine} + \text{CO}_2

Key Data :

ConditionReagentTemperatureTimeYieldReference
Acidic6 M HCl90°C5 h78%
Basic2 M NaOH60°C4 h65%

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s 4- and 6-positions are susceptible to nucleophilic substitution. In related compounds, chlorine or amino groups at these positions react with nucleophiles (e.g., amines, thiols) under catalytic conditions:

Example Reaction :

Pyrimidine-Cl+R-NH2Pd catalystPyrimidine-NHR+HCl\text{Pyrimidine-Cl} + \text{R-NH}_2 \xrightarrow{\text{Pd catalyst}} \text{Pyrimidine-NHR} + \text{HCl}

Key Data :

PositionNucleophileCatalystSolventYieldReference
C42-MethylimidazolePd(OAc)2_2/XPhosDMF82%
C6EthylenediaminePdCl2_2(dppf)1,4-Dioxane75%

Oxidation of the Imidazole Substituent

The 2-methylimidazole group can undergo oxidation to form imidazole N-oxide derivatives. This reaction is typically mediated by meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

Example Reaction :

2-Methylimidazole+mCPBAImidazole N-oxide+mCBA\text{2-Methylimidazole} + \text{mCPBA} \rightarrow \text{Imidazole N-oxide} + \text{mCBA}

Key Data :

Oxidizing AgentSolventTemperatureTimeYieldReference
mCPBADCM25°C12 h68%

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophilic substitution to the meta position. Nitration and sulfonation reactions have been reported for analogous aryl-urea compounds:

Example Reaction :

Trifluoromethylphenyl+HNO3H2SO43-Nitro-5-(trifluoromethyl)phenyl\text{Trifluoromethylphenyl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-5-(trifluoromethyl)phenyl}

Key Data :

ReactionReagentConditionsYieldReference
NitrationHNO3_3/H2_2SO4_40°C, 2 h55%
SulfonationSO3_3/H2_2SO4_450°C, 4 h60%

Coordination with Metal Ions

The imidazole nitrogen and urea carbonyl oxygen act as ligands for transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}). Coordination complexes are formed in ethanol/water mixtures at neutral pH.

Example Reaction :

Compound+ZnCl2[Zn(Compound)2]Cl2\text{Compound} + \text{ZnCl}_2 \rightarrow [\text{Zn(Compound)}_2]\text{Cl}_2

Key Data :

Metal SaltSolventpHStability Constant (log K)Reference
ZnCl2_2EtOH/H2_2O (1:1)7.04.2

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving cleavage of the urea group and pyrimidine ring fragmentation.

Key Data :

Temperature Range (°C)Mass Loss (%)Major ProductsReference
250–30045CO2_2, NH3_3, CF3_3C6_6H4_4NH2_2

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–N bond cleavage in the urea moiety, forming isocyanates and aryl amines.

Example Reaction :

Urea derivativehν3-(Trifluoromethyl)phenyl isocyanate+Ethylenediamine\text{Urea derivative} \xrightarrow{h\nu} \text{3-(Trifluoromethyl)phenyl isocyanate} + \text{Ethylenediamine}

Key Data :

Light SourceSolventTimeConversionReference
UV (254 nm)Acetonitrile6 h90%

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing this compound with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions starting with precursor functionalization (e.g., coupling of pyrimidine and imidazole moieties), followed by urea linkage formation. Key steps include:

  • Temperature-controlled condensation reactions (e.g., 60–80°C in DMF or acetonitrile) to minimize side products.
  • Purification via flash column chromatography or preparative HPLC to isolate the final product .
  • Validation using 1^1H/13^{13}C NMR to confirm structural integrity and HPLC (≥98% purity threshold) to ensure chemical homogeneity .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (e.g., δ 11.55 ppm for urea NH protons) with reference data .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 392.2 for related analogs) .
  • Infrared (IR) Spectroscopy : Identify urea C=O stretches (~1640–1680 cm1^{-1}) and aromatic C-H vibrations .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against kinases or proteases due to the pyrimidine-imidazole scaffold’s affinity for ATP-binding pockets .
  • Receptor binding studies : Use radiolabeled ligands (e.g., 3^3H or 125^{125}I) to quantify affinity for targets like GPCRs or tyrosine kinases .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Monitor degradation via HPLC and quantify impurities (e.g., hydrolyzed urea derivatives) .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS. Poor solubility (common for urea derivatives) may require formulation adjustments (e.g., nanoemulsions) .
  • Metabolite identification : Use isotopic labeling (14^{14}C or 19^{19}F NMR) to track metabolic pathways and identify inactive/toxic derivatives .

Q. What strategies improve target selectivity to minimize off-target effects?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., trifluoromethyl phenyl vs. chlorophenyl) and evaluate selectivity across related targets .
  • Computational docking : Use Schrödinger Glide or AutoDock to predict binding poses and optimize interactions with key residues (e.g., hinge regions in kinases) .

Q. How can researchers address conflicting solubility data reported in literature?

  • Methodological Answer :

  • Standardize experimental conditions : Use USP buffers (pH 1.2–7.4) and control temperature (25°C vs. 37°C).
  • Advanced techniques : Employ dynamic light scattering (DLS) to detect aggregation or differential scanning calorimetry (DSC) to study polymorphic forms .

Q. What computational methods predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate binding to homology-modeled receptors (e.g., 100-ns trajectories in GROMACS) to assess stability.
  • QSAR modeling : Train models using bioactivity data from analogs (e.g., pyridazine-urea derivatives) to prioritize untested targets .

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